molecular formula C26H28FN3O3S B297781 N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE

N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B297781
M. Wt: 481.6 g/mol
InChI Key: AMMBBTSEGCPTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C26H28FN3O3S This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a benzyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with benzyl chloride to form N-benzyl-4-fluorophenylpiperazine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both a piperazine ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H28FN3O3S

Molecular Weight

481.6 g/mol

IUPAC Name

N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H28FN3O3S/c1-21-7-13-25(14-8-21)34(32,33)30(19-22-5-3-2-4-6-22)20-26(31)29-17-15-28(16-18-29)24-11-9-23(27)10-12-24/h2-14H,15-20H2,1H3

InChI Key

AMMBBTSEGCPTAZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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